molecular formula C14H15ClFNO2 B13208971 1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13208971
M. Wt: 283.72 g/mol
InChI Key: YWEDHSWSIQPZIK-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-3-fluoroaniline.

    Acylation: The aniline derivative undergoes acylation with propanoyl chloride to form the corresponding amide.

    Cyclization: The amide is then cyclized using a suitable base, such as sodium hydride, to form the piperidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the piperidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to downstream effects on cellular pathways and physiological responses.

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

    1-(2-Chloro-3-fluorophenyl)-3-propanoylpiperidine: Lacks the carbonyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Chloro-3-fluorophenyl)-3-propanoylpyrrolidin-2-one: Contains a pyrrolidinone ring instead of a piperidinone ring, leading to differences in ring strain and stability.

    1-(2-Chloro-3-fluorophenyl)-3-butanoylpiperidin-2-one: Has a longer alkyl chain, which may influence its lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15ClFNO2

Molecular Weight

283.72 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15ClFNO2/c1-2-12(18)9-5-4-8-17(14(9)19)11-7-3-6-10(16)13(11)15/h3,6-7,9H,2,4-5,8H2,1H3

InChI Key

YWEDHSWSIQPZIK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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